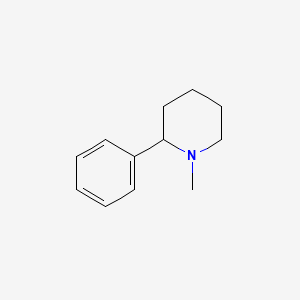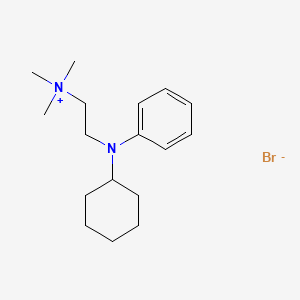
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core substituted with fluoro-phenyl and methoxy-phenyl groups. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
準備方法
The synthesis of 4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of the fluoro-phenyl and methoxy-phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Methylation: The methylation of the quinazolinone nitrogen can be carried out using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
化学反応の分析
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluoro or methoxy groups with other substituents. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds. These reactions typically require palladium catalysts and suitable ligands.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one depends on its specific biological target. In general, quinazolinones are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with DNA/RNA synthesis. The exact molecular pathways involved can vary depending on the specific application and target.
類似化合物との比較
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one can be compared with other quinazolinone derivatives, such as:
4-(2-Chloro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one: Similar structure but with a chloro substituent instead of fluoro.
4-(2-Fluoro-phenyl)-6-(4-hydroxy-phenyl)-1-methyl-1H-quinazolin-2-one: Similar structure but with a hydroxy substituent instead of methoxy.
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-ethyl-1H-quinazolin-2-one: Similar structure but with an ethyl group instead of methyl.
特性
分子式 |
C22H17FN2O2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
4-(2-fluorophenyl)-6-(4-methoxyphenyl)-1-methylquinazolin-2-one |
InChI |
InChI=1S/C22H17FN2O2/c1-25-20-12-9-15(14-7-10-16(27-2)11-8-14)13-18(20)21(24-22(25)26)17-5-3-4-6-19(17)23/h3-13H,1-2H3 |
InChIキー |
YKFHFIOYZQVRDP-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C3=CC=C(C=C3)OC)C(=NC1=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


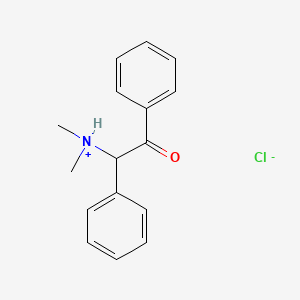
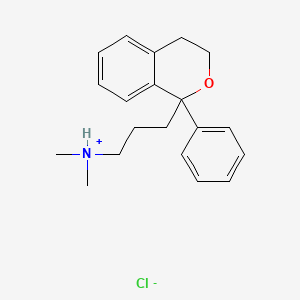
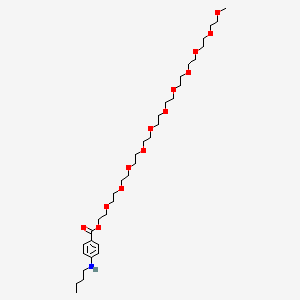
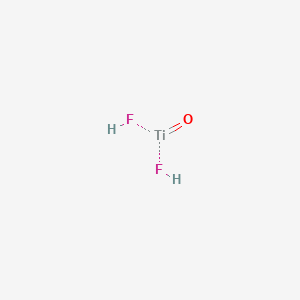

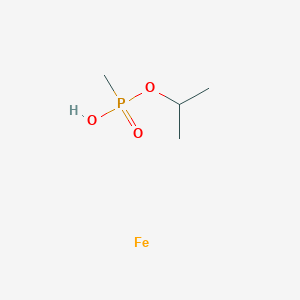
![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)


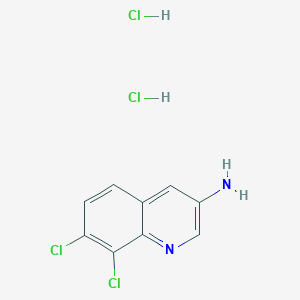

![(2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13734248.png)
